2-Piperidinecarboxylicacid,6--,-

Description

Nomenclature and Structural Variants of 2-Piperidinecarboxylic Acid and Substituted Analogs

The systematic IUPAC name for this compound is piperidine-2-carboxylic acid . nih.gov However, it is more commonly referred to as pipecolic acid in biochemical literature. wikipedia.org Being a chiral molecule, it exists as two stereoisomers, (S)-pipecolic acid and (R)-pipecolic acid, with the (S)-form being the more prevalent in nature. wikipedia.org

A variety of substituted analogs of 2-piperidinecarboxylic acid have been synthesized and studied. These variations often involve modifications at the nitrogen atom of the piperidine (B6355638) ring or at other positions on the ring. For instance, N-acylation of the piperidine nitrogen has been shown to influence the biological activity of these compounds. researchgate.net Other examples of structural variants include hydroxy- and amino-substituted piperidinecarboxylic acids, which have been investigated for their effects on neurotransmitter systems. acs.org The introduction of different functional groups allows for the fine-tuning of the molecule's properties for specific applications in medicinal chemistry and drug discovery. researchgate.netresearchgate.net

Here is a summary of some key structural variants:

| Compound Name | Key Structural Feature |

| (S)-Pipecolic acid | The naturally more common stereoisomer. wikipedia.org |

| (R)-Pipecolic acid | The enantiomer of the naturally occurring form. wikipedia.org |

| N-Acetyl-2-piperidinecarboxamide | Acetylation at the piperidine ring nitrogen. researchgate.net |

| Hydroxy-substituted piperidinecarboxylic acids | Introduction of one or more hydroxyl groups on the piperidine ring. acs.org |

| Amino-substituted piperidinecarboxylic acids | Introduction of one or more amino groups on the piperidine ring. acs.org |

| Ethyl 1-chloropiperidine-2-carboxylate | Chlorine atom at the 1-position and an ethyl ester at the 2-carboxylic acid position. |

| (R)-(+)-N-Boc-2-piperidinecarboxylic acid | A chiral derivative with a Boc protecting group on the nitrogen atom. |

Historical Perspectives in Chemical and Biochemical Research of Pipecolic Acid

The study of pipecolic acid has a rich history, with early research focusing on its isolation from natural sources and its biosynthesis. It was discovered to be derived from the amino acid lysine (B10760008) in various organisms, including plants and microorganisms. acs.org In plants, the biosynthesis of pipecolic acid from L-lysine is a key step in its role as a signaling molecule. researchgate.netnih.gov

Early biochemical studies established that pipecolic acid is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. researchgate.net Its accumulation in certain metabolic disorders, such as pipecolic acidemia, highlighted its clinical relevance and spurred further investigation into its metabolic pathways. wikipedia.org Research has also shown that both L- and D-isomers of pipecolic acid can play protective roles in organisms like Sinorhizobium meliloti under osmotic stress. researchgate.net

More recent research has focused on the role of pipecolic acid in plant immunity. It has been identified as a critical regulator of systemic acquired resistance (SAR), a plant defense mechanism effective against a broad range of pathogens. researchgate.netresearchgate.netoup.com This discovery has opened up new avenues for research into developing novel strategies for crop protection. The biosynthesis of pipecolic acid in plants involves the enzymes AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) and SYSTEMIC ACQUIRED RESISTANCE-DEFICIENT4 (SARD4). nih.govoup.com

Significance of the Piperidine Ring System in Natural Products and Synthetic Chemistry

The piperidine ring is a fundamental heterocyclic motif found in a vast number of natural products and synthetic compounds with significant biological activity. enamine.netacs.org This six-membered nitrogen-containing ring is a privileged structure in medicinal chemistry due to its prevalence in a wide range of therapeutic agents. researchgate.netenamine.net

In Natural Products:

The piperidine scaffold is a core component of many alkaloids, a class of naturally occurring compounds with diverse and potent physiological effects. au.dkresearchgate.net These alkaloids are biosynthesized in plants and other organisms, often from amino acid precursors like lysine. imperial.ac.uknih.gov The structural diversity of piperidine alkaloids is vast, ranging from simple substituted piperidines to complex polycyclic structures. au.dk

In Synthetic Chemistry:

The importance of the piperidine ring in pharmaceuticals has driven the development of numerous synthetic methods for its construction and functionalization. acs.orgrsc.org Chemists have devised various strategies to create substituted piperidines with specific stereochemistry, which is often crucial for their biological activity. enamine.net The versatility of the piperidine ring allows it to be incorporated into a wide range of molecular architectures, leading to the discovery of new drugs and chemical probes. researchgate.netijnrd.org The development of efficient synthetic routes to polyfunctional piperidines remains an active area of research, inspired by the elegance of biosynthetic pathways. rsc.org

Structure

3D Structure

Properties

CAS No. |

161431-60-3 |

|---|---|

Molecular Formula |

C7H13NO3 |

Molecular Weight |

159.18 g/mol |

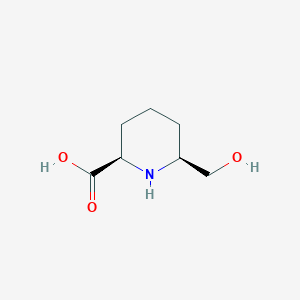

IUPAC Name |

(2R,6S)-6-(hydroxymethyl)piperidine-2-carboxylic acid |

InChI |

InChI=1S/C7H13NO3/c9-4-5-2-1-3-6(8-5)7(10)11/h5-6,8-9H,1-4H2,(H,10,11)/t5-,6+/m0/s1 |

InChI Key |

OIHIUNWHKBRWJW-NTSWFWBYSA-N |

SMILES |

C1CC(NC(C1)C(=O)O)CO |

Isomeric SMILES |

C1C[C@H](N[C@H](C1)C(=O)O)CO |

Canonical SMILES |

C1CC(NC(C1)C(=O)O)CO |

Synonyms |

2-Piperidinecarboxylicacid,6-(hydroxymethyl)-,cis-(9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Piperidinecarboxylic Acid and Substituted Analogs

Asymmetric Synthesis Strategies for Enantiomerically Pure 2-Piperidinecarboxylic Acid Derivatives

The creation of enantiomerically pure piperidinecarboxylic acid derivatives is crucial for their application in medicinal chemistry, where stereochemistry often dictates biological activity. A variety of asymmetric synthetic methods have been developed to meet this demand.

Enantioselective Approaches for trans-2,3-Piperidinedicarboxylic Acid Derivatives

Another approach involves a domino reaction sequence that includes an allylic acetate (B1210297) rearrangement, a stereoselective Ireland-Claisen rearrangement, and an asymmetric Michael addition. researchgate.net This method has been successfully applied to the enantioselective synthesis of both cis-(2S,3R)- and trans-(2S,3S)-piperidine-2,3-dicarboxylic acids. researchgate.net Additionally, an aza-annulation reaction between enamino esters and various acyl chlorides, with chiral induction from (2S)-2-phenylglycinol, has been utilized to produce enantiopure stereoisomers of 2,3-piperidinedicarboxylic acid. researchgate.net

| Starting Material | Key Reactions | Final Product | Overall Yield | Diastereomeric Excess |

| L-aspartic acid β-tert-butyl ester | Tribenzylation, Alkylation, Hydroboration, Oxidation, Reductive Amination | (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid | 38% | 6:1 |

| Baylis-Hillman adduct | Allylic Acetate Rearrangement, Ireland-Claisen Rearrangement, Michael Addition | (2S,3S)-piperidine-2,3-dicarboxylic acid | Not specified | Not specified |

| Enamino esters | Aza-annulation with acyl chlorides | Enantiopure 2,3-piperidinedicarboxylic acid stereoisomers | Not specified | Not specified |

| Starting Material | Key Reactions | Final Product | Overall Yield |

| N-Cbz-β-alanine | Evans's Asymmetric Alkylation, Sequential LDA-promoted Alkylations, Ozonolysis, Reductive Amination | (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid | 28% |

Synthesis of Substituted Pipecolic Acids via Chiral Auxiliary Methods (e.g., L-Camphorsulfonamide)

Chiral auxiliaries provide a powerful and reliable method for the asymmetric synthesis of substituted pipecolic acids. One such approach utilizes the readily available and inexpensive L-camphorsulfonamide as a chiral auxiliary. google.com In this method, L-camphorsulfonamide is condensed with a diphenylimine ester under Lewis acid catalysis. google.com The resulting compound then undergoes asymmetric alkylation, followed by imine hydrolysis under acidic conditions and an intramolecular cyclization in a "one-pot" process to construct the piperidine (B6355638) skeleton and introduce the desired chirality. google.com Finally, the chiral auxiliary is removed under alkaline conditions to yield (S)-2-piperidinecarboxylic acid. google.com This three-step process is noted for its use of inexpensive starting materials, short reaction sequence, high yield, and excellent stereoselectivity. google.com

| Chiral Auxiliary | Key Reactions | Final Product | Advantages |

| L-Camphorsulfonamide | Condensation, Asymmetric Alkylation, Imine Hydrolysis, Intramolecular Cyclization, Auxiliary Removal | (S)-2-Piperidinecarboxylic acid | Inexpensive starting materials, short route, high yield, good stereoselectivity |

Asymmetric Catalytic Hydrogenation Routes

Asymmetric catalytic hydrogenation represents a highly efficient method for the synthesis of enantiomerically enriched piperidine derivatives. One strategy involves the hydrogenation of pyridinecarboxylic acids. google.com For instance, 2-pyridinecarboxylic acid can be hydrogenated using a palladium on carbon (Pd/C) catalyst under high pressure to yield piperidine-2-carboxylic acid. More advanced methods utilize chiral catalysts to achieve asymmetry. For example, an unsaturated piperidine derivative can be subjected to asymmetric catalytic hydrogenation using a chiral ruthenium catalyst, such as (S)-BINAP-RuCl₂, to produce (S)-N-Boc-piperidinecarboxylic acid, which can then be deprotected. google.com Another approach involves the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts to access N-(hetero)aryl piperidines. researchgate.net Furthermore, an iridium-catalyzed asymmetric hydrogenation of 2-esteryl-5-hydroxypyridinium salts provides chiral cis-5-hydroxypiperidine-2-carboxylates with high enantioselectivity and diastereoselectivity. researchgate.net

| Substrate | Catalyst System | Product | Key Features |

| 2-Pyridinecarboxylic acid | Pd/C, H₂ | Piperidine-2-carboxylic acid | Foundational step for further derivatization |

| Unsaturated piperidine derivative | (S)-BINAP-RuCl₂ | (S)-N-Boc-piperidinecarboxylic acid | High enantioselectivity |

| Pyridinium salts | Rhodium complex, HCOOH | N-(hetero)aryl piperidines | Reductive transamination process |

| 2-Esteryl-5-hydroxypyridinium salts | Iridium-BINAP complex | cis-5-Hydroxypiperidine-2-carboxylates | High enantioselectivity and diastereoselectivity |

Stereoselective Preparation of Hydroxylated Pipecolic Acid Derivatives from Carbohydrates

Carbohydrates serve as excellent chiral pool starting materials for the stereoselective synthesis of hydroxylated pipecolic acid derivatives. sci-hub.sethieme-connect.de The inherent chirality of the carbohydrate scaffold is leveraged to induce new stereogenic centers during the synthesis. sci-hub.se For example, D-glucose has been used as a starting material for the synthesis of a (2R,3S)-3-hydroxypipecolic acid derivative. sci-hub.se In this synthesis, D-glucose is converted into a benzylidene acetal, which then undergoes hydrogenation and a Mitsunobu reaction to introduce an azido (B1232118) group. sci-hub.se

| Carbohydrate Precursor | Key Steps | Final Product |

| D-Glucose | Formation of benzylidene acetal, Hydrogenation, Mitsunobu reaction | (2R,3S)-3-Hydroxypipecolic acid derivative |

| D-Glucoheptono-1,4-lactone | Intramolecular nucleophilic displacement of a tosyl group | (2S,4R,5R)-4,5-Dihydroxy-pipecolic acid |

| L-(+)-Tartaric acid | Not specified | (2S,3S)-3-Hydroxypipecolic acid |

Enantioselective Synthesis of 4- and 5-Substituted Pipecolic Esters

The enantioselective synthesis of 4- and 5-substituted pipecolic esters has been achieved through a sequence of reactions including allylation, ring-closing metathesis (RCM), and palladium-catalyzed formate (B1220265) reduction. researchgate.net For the synthesis of trans-methylpipecolic acids, Sharpless epoxidation is used to establish the initial chirality. researchgate.net This is followed by a regioselective ring opening with allylamine (B125299) and subsequent RCM to form the piperidine ring. researchgate.net The stereochemistry at the C-4 position is then set by a stereoselective hydrogenation, which is directed by a hydroxyl group, leading to good diastereomeric control. researchgate.net

An alternative approach for the synthesis of fully protected (2S,4R)-4-methylpipecolic acid involves the asymmetric α-alkylation of glycine (B1666218) with a chiral iodide, which yields the linear precursor as a single stereoisomer. researchgate.net This is followed by aldehyde formation and immediate intramolecular cyclization to an enamine, which is then further processed. researchgate.net

| Synthetic Strategy | Key Reactions | Target Compound |

| Sharpless Epoxidation Route | Sharpless epoxidation, Regioselective ring opening, Ring-closing metathesis, Stereoselective hydrogenation | trans-Methylpipecolic acids |

| Asymmetric Alkylation of Glycine | Asymmetric α-alkylation, Aldehyde formation, Intramolecular cyclization | (2S,4R)-4-Methylpipecolic acid |

Chemoenzymatic Synthesis of Substituted 2-Piperidinecarboxylic Acids

The convergence of enzymatic catalysis with traditional organic synthesis has paved the way for highly efficient and stereoselective methods to produce substituted 2-piperidinecarboxylic acids. These chemoenzymatic approaches leverage the remarkable specificity of enzymes to overcome challenges in stereocontrol that are often encountered in purely chemical syntheses.

Enzyme-Mediated Stereoselective C-C Bond Formation (e.g., Fub7, CndF)

Pyridoxal 5'-phosphate (PLP)-dependent enzymes have emerged as powerful catalysts for stereoselective carbon-carbon bond formation. Among these, Fub7 and CndF have demonstrated unique capabilities in the biosynthesis of alkyl-substituted pipecolic acids. nih.govresearchgate.net These enzymes catalyze the γ-substitution of an amino acid precursor, typically O-acetyl-L-homoserine, with a carbon nucleophile. nih.govescholarship.org

The proposed catalytic mechanism for both Fub7 and CndF involves an elimination-addition sequence. researchgate.net Initially, the enzyme facilitates the γ-elimination of the acetate group from O-acetyl-L-homoserine, generating a vinylglycine ketimine intermediate which acts as a Michael acceptor. escholarship.orgchemrxiv.org This intermediate is then subjected to a 1,4-conjugate addition by a carbon nucleophile. escholarship.org The resulting amino acid product readily cyclizes to form a dehydropipecolic acid, which can be subsequently reduced to the final substituted pipecolic acid. escholarship.org

While both enzymes share a similar mechanistic framework, they exhibit distinct preferences for their carbon nucleophile substrates. CndF typically utilizes β-keto acid-derived enolates, whereas Fub7 shows a preference for aldehyde-derived enolates. researchgate.netescholarship.org This complementary substrate specificity broadens the scope of accessible substituted pipecolic acids. Recent structural and mechanistic studies on Fub7 have provided detailed insights into the basis of its substrate specificity, stereoselectivity, and regioselectivity, paving the way for future protein engineering to expand its synthetic utility. nih.govescholarship.org

Synthesis of 5-Alkyl-, 5,5-Dialkyl-, and 5,5,6-Trialkyl-L-Pipecolic Acids

A significant application of enzyme-mediated C-C bond formation is the stereoconvergent synthesis of a variety of 5-substituted L-pipecolic acids. By harnessing the stereoselective C-C bond-forming activity of the enzyme Fub7, a chemoenzymatic route has been established for the synthesis of 5-alkyl-, 5,5-dialkyl-, and 5,5,6-trialkyl-L-pipecolic acids with high diastereomeric ratios. nih.govacs.org

This method involves the Fub7-catalyzed reaction between O-acetyl-L-homoserine and various aldehydes. The resulting cyclic imine intermediates are then intercepted and chemically reduced using sodium cyanoborohydride (NaBH₃CN) to yield the desired substituted L-pipecolic acids. nih.gov This chemoenzymatic approach is advantageous as it preserves the L-configuration at the C2 position, which originates from the O-acetyl-L-homoserine substrate. nih.gov The substrate scope of Fub7 is broad, accommodating a range of linear and branched aliphatic aldehydes. researchgate.net

Enzymatic Desymmetrization Approaches for Chiral Pipecolic Acids

Enzymatic desymmetrization of meso-piperidine derivatives is a powerful strategy for the asymmetric synthesis of chiral pipecolic acid precursors. This approach utilizes enzymes, most commonly lipases, to selectively transform one of two enantiotopic functional groups in a prochiral meso substrate, leading to the formation of a chiral product with high enantiomeric excess.

A notable example is the desymmetrization of meso-cis-2,6- and cis,cis-2,4,6-substituted piperidines using Aspergillus niger lipase (B570770) (ANL). acs.org This enzymatic reaction proceeds with high chemical yield and excellent enantiotopic selectivity (ee ≥ 98%), providing access to chiral 2-alkyl-6-methylpiperidines. acs.org These chiral synthons are valuable intermediates in the synthesis of various natural products, including alkaloids like (+)-dihydropinidine. acs.org The enzymatic desymmetrization of N-protected serinol using pig pancreatic lipase (PPL) has also been employed to produce enantiomerically pure 2-hydroxymethylaziridines, which are versatile precursors for chiral amino acids.

Chemoenzymatic Routes for Hydroxymethyl- and Hydroxy-Hydroxymethylpipecolic Acids

Chemoenzymatic strategies have been successfully applied to the synthesis of both enantiomers of cis-6-(hydroxymethyl)pipecolic acid and cis,cis-4-hydroxy-6-(hydroxymethyl)pipecolic acid. nih.govacs.org These nonproteinogenic amino acids are of interest for their potential use in peptidomimetics to enhance stability and conformational definition. acs.org

The synthesis commences with the enzymatic desymmetrization of meso diesters using Aspergillus niger lipase, which yields chiral monoesters with high enantiomeric excess (ee ≥ 98%). acs.org These chiral monoalcohols are then subjected to a series of chemical transformations. Oxidation of the alcohol functionality to a carboxylic acid, followed by hydrogenation, not only deprotects the amino group but also hydrolyzes the remaining ester and other protecting groups to afford the final amino acid hydrochlorides. acs.org This approach allows for the preparation of both enantiomers of the target substituted pipecolic acids from a common meso precursor. nih.govacs.org

Novel Chemical Synthesis Routes for 2-Piperidinecarboxylic Acid Ring Systems

Alongside enzymatic methods, the development of novel chemical strategies for the construction of the 2-piperidinecarboxylic acid core remains an active area of research. These routes often focus on the efficient formation of the piperidine ring through intra- and intermolecular reactions.

Intra- and Intermolecular Reactions of Amines with Carbonyl Species

The formation of the piperidine ring through the reaction of amines with carbonyl compounds is a fundamental strategy in heterocyclic chemistry. Both intramolecular and intermolecular approaches have been extensively explored.

Intramolecular cyclization of linear amino-aldehydes or amino-ketones is a common method for piperidine synthesis. nih.gov For instance, the reductive amination of a δ-amino carbonyl compound can lead to the formation of a piperidine ring. This can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like sodium cyanoborohydride. Radical-mediated cyclization of amino-aldehydes, catalyzed by transition metals such as cobalt(II), also provides a route to piperidine derivatives. nih.gov

Intermolecular reactions, often in the form of multicomponent reactions, offer an efficient means to construct polysubstituted piperidines. The reaction of an amine, an aldehyde, and a dicarbonyl compound can lead to the formation of a piperidone, which can be further functionalized to the desired 2-piperidinecarboxylic acid derivative. The Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone, is a classic example of an intramolecular reaction leading to a tetrahydroisoquinoline, a related heterocyclic system. usm.edu More recent developments have focused on Lewis acid-catalyzed cyclizations of N-sulfonyl iminium ions generated in situ from aldehydes and sulfonamides to form piperidine rings. usm.edu

Ring-Closing Metathesis (RCM) in Pipecolic Acid Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of the pipecolic acid nucleus and its analogs. irbbarcelona.orgsci-hub.se This strategy often involves the cyclization of a diene precursor, which can be derived from readily available chiral starting materials like amino acids or carbohydrates. sci-hub.se

The efficiency of the RCM reaction can be influenced by the steric hindrance around the nitrogen atom of the precursor. Increased steric bulk, such as the use of an N-methylbenzyl protecting group, can enhance the efficiency of the ring closure. researchgate.net RCM has been successfully employed in the synthesis of various pipecolic acid derivatives, including those with hydroxyl groups, starting from precursors like serine or D-mannitol. sci-hub.se

Table 1: RCM in the Synthesis of Pipecolic Acid Derivatives

| Starting Material | Key Intermediate | Final Product | Overall Yield | Enantiomeric Excess (ee) | Reference |

| Unsaturated epoxy alcohol | Doubly unsaturated amine | N-Boc-baikiain | 32% | 99% | irbbarcelona.org |

| (S)-(–)-phenylethylamine | α,β-unsaturated piperidin-2-one | cis-4-methyl pipecolic ester | Not Specified | Not Specified | tandfonline.com |

| Serine derivative | Alkene side chain from hydroxy group | 3-Hydroxypipecolic acid derivative | Not Specified | Not Specified | sci-hub.se |

| D-mannitol | Chiral diene | (2R,3S)-3-hydroxypipecolic acid derivative | High | Not Specified | sci-hub.se |

Palladium-Catalyzed Formate Reduction

Palladium-catalyzed formate reduction is a valuable method for the conversion of vinyl triflates to alkenes, a transformation that can be strategically employed in the synthesis of piperidine derivatives. orgsyn.org This reaction typically utilizes a palladium catalyst, such as palladium acetate (Pd(OAc)₂) with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), and a formate salt, like triethylammonium (B8662869) formate, as the hydride source. orgsyn.org

This methodology has been applied in the synthesis of complex natural products containing the piperidine scaffold. For instance, in the asymmetric synthesis of the hetisine (B12785939) alkaloids, a vinyl triflate intermediate was reduced to the corresponding alkene in 84% yield. orgsyn.org The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile tool in multi-step syntheses. orgsyn.org The choice of palladium catalyst and ligands can be tailored to the specific substrate and desired outcome. A variety of palladium sources and phosphine ligands have been successfully used in these reductions. orgsyn.org

Strategies for 2-Substituted Carboxypiperidines from Amino Acids

Amino acids serve as excellent chiral starting materials for the enantioselective synthesis of 2-substituted carboxypiperidines. researchgate.netresearchgate.net One straightforward strategy involves the alkylation of an amino acid-derived amine with a dihaloalkane to form the piperidine ring in high yields. researchgate.netresearchgate.net This method allows for the retention of the stereochemistry at the 2-position.

Another approach involves a radical-mediated intermolecular annulation. In this method, a copper(II) catalyst or electrolysis can be used to generate an N-radical, which then undergoes a one-electron reduction and subsequent intramolecular cyclization to form the piperidine ring. researchgate.netresearchgate.net A feasible route to chiral 2-substituted piperidine-4-carboxylic acids has been established using N-Cbz protected amino acid derivatives and Meldrum's acid. researchgate.net This sequence has demonstrated a relatively broad scope in the synthesis of various analogs. researchgate.net

Synthesis of 6-Oxopiperidine-2-carboxylic Acid Derivatives

6-Oxopiperidine-2-carboxylic acid derivatives, also known as pyroglutamic acid analogs with a six-membered ring, are important synthetic intermediates. researchgate.netasianpubs.org A common route to these compounds starts from (S)-2-aminoadipic acid. asianpubs.org Condensation with an aldehyde, such as benzaldehyde, forms a Schiff base, which upon reduction and cyclization yields the desired N-substituted 6-oxopiperidine-2-carboxylic acid. asianpubs.org

Another strategy employs meso dimethyl-α,α′-dibromoadipate as the starting material. researchgate.net Through a sequence involving a 1,3-dipolar cycloaddition of an acetylenic compound onto an α-azido-α′-bromoadipate intermediate, various substituted triazolyl derivatives of pyroaminoadipic and pipecolic acid can be synthesized. researchgate.net Subsequent chemoselective reduction of the amide carbonyl and hydrolysis can lead to 5-substituted pipecolic acids. researchgate.net The synthesis of (S)-6-oxo-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid and its 3-ylmethyl isomer has also been reported, confirming their absolute configurations. researchgate.net

Table 2: Synthesis of 6-Oxopiperidine-2-carboxylic Acid Derivatives

| Starting Material | Key Reaction | Product | Reference |

| (S)-2-aminoadipic acid | Condensation with benzaldehyde, reduction, cyclization | (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid | asianpubs.org |

| meso dimethyl-α,α′-dibromoadipate | 1,3-dipolar cycloaddition | Racemic 5-(4,5-substituted-1H-1,2,3-triazol-1yl)-pyroaminoadipic acid derivatives | researchgate.net |

| (S)-2-aminoadipic acid | Condensation with thienyl-aldehydes | (S)-6-oxo-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid | asianpubs.orgresearchgate.net |

Strategies for Incorporating the 2-Piperidinecarboxylic Acid Moiety into Complex Scaffolds

The 2-piperidinecarboxylic acid moiety is a crucial component of many complex natural products and pharmaceutical agents. irbbarcelona.orgnih.gov Various strategies have been developed to incorporate this scaffold into larger and more complex molecules.

One common approach is through amide bond formation, where the carboxylic acid of a protected pipecolic acid derivative is coupled with an amine. nih.govresearchgate.net For example, in the synthesis of HIV-1 protease inhibitors, Boc-protected piperidine-3-carboxylic acids were coupled with sulfonamide derivatives using standard peptide coupling reagents like EDCI and HOBt. nih.gov Similarly, in the development of ligands for FK506-binding proteins, (S)-6-oxo-2-piperidinecarboxylic acid was coupled with an amine using HATU to form a stereochemically pure amide. researchgate.net

Another strategy involves using the piperidine ring as a scaffold for further functionalization and ring formation. An N-acyl iminium ion cyclization is a key step in the synthesis of a rigidified tricyclic scaffold that mimics pipecolate. researchgate.net This approach allows for the precise positioning of functional groups for biological interactions. researchgate.net Additionally, amino acid conjugates of 2-imino-3-methylene-6-carboxypiperidine have been synthesized, demonstrating the extension of the piperidine scaffold to create potential antibacterial agents. nih.gov

Mechanistic and Enzymological Studies of 2 Piperidinecarboxylic Acid Biosynthesis and Metabolism

Natural Biosynthetic Pathways of Pipecolic Acid

Pipecolic acid, also known as 2-piperidinecarboxylic acid, is a non-proteinogenic amino acid that plays a crucial role as an intermediate in the metabolism of lysine (B10760008) across various organisms, including bacteria, fungi, plants, and mammals. nih.gov Its biosynthesis primarily originates from L-lysine and can proceed through several distinct pathways.

L-Lysine as the Central Precursor in Microorganisms, Plants, and Animals

L-lysine serves as the fundamental starting material for the biosynthesis of pipecolic acid. wikipedia.orgebi.ac.uk In various organisms, the metabolic conversion of L-lysine to pipecolic acid is a key catabolic process. researchgate.net This conversion can occur via different routes, distinguished by their intermediates. nih.gov For instance, in the plant Arabidopsis thaliana, the aminotransferase ALD1 utilizes L-lysine to produce an intermediate that is further converted to pipecolic acid. nih.gov Similarly, in fungi like Penicillium chrysogenum and various bacteria, L-lysine is the established precursor. mdpi.comasm.orgnih.gov

The Δ1-Piperideine-2-carboxylic Acid (P2C) Pathway

One of the major pathways for pipecolic acid biosynthesis involves the intermediate Δ1-piperideine-2-carboxylic acid (P2C). nih.govmimedb.org This pathway begins with the α-deamination of L-lysine, a reaction catalyzed by L-lysine α-oxidase. rsc.orgnih.gov This enzymatic step leads to the formation of α-keto-ε-aminocaproate, which then spontaneously cyclizes to form P2C. scispace.com The final step in this pathway is the reduction of P2C to L-pipecolic acid by a P2C reductase. nih.govresearchgate.net

In Arabidopsis, the enzyme SAR-DEFICIENT4 (SARD4) has been identified as the reductase responsible for converting P2C to pipecolic acid, a crucial step for systemic acquired resistance (SAR) in plants. nih.gov The reconstitution of this pathway has been successfully achieved in Escherichia coli by co-expressing the necessary enzymes. nih.gov

The Δ1-Piperideine-6-carboxylic Acid (P6C) Pathway

An alternative biosynthetic route proceeds through the intermediate Δ1-piperideine-6-carboxylic acid (P6C). nih.govmdpi.com This pathway involves the ε-deamination of L-lysine. In some fungi, lysine is first converted to saccharopine, which is then oxidized to P6C. mdpi.com In Corynebacterium glutamicum, the overexpression of L-lysine 6-dehydrogenase (LysDH) and pyrroline-5-carboxylate reductase (ProC) facilitates the production of pipecolic acid via the P6C intermediate. frontiersin.org The enzyme pyrroline-5-carboxylate reductase has been shown to catalyze the reduction of P6C to L-pipecolic acid. tandfonline.com In Penicillium chrysogenum, the conversion of pipecolic acid back to lysine also proceeds through P6C. asm.org

α-Aminoadipate as a Precursor

In certain fungi, such as Aspergillus nidulans and Penicillium chrysogenum, α-aminoadipate (α-AAA) can also serve as a precursor for pipecolic acid biosynthesis. mdpi.comrug.nlnih.gov This pathway is linked to the lysine biosynthesis pathway where α-aminoadipate is a key intermediate. nih.govtandfonline.com In P. chrysogenum, α-aminoadipate is converted to α-aminoadipate-δ-semialdehyde, which exists in equilibrium with its cyclic form, P6C. asm.orgnih.gov This P6C can then be reduced to pipecolic acid. asm.org Studies with labeled precursors have shown that in some fungi, the carbon chain of α-aminoadipate is a more direct precursor to pipecolic acid than lysine itself. nih.gov

Enzymology of Pipecolic Acid Biosynthesis

The biosynthesis of pipecolic acid is orchestrated by a series of specific enzymes that catalyze the key steps in the different pathways.

Lysine α-Oxidase (RaiP)

Lysine α-oxidase, particularly the enzyme identified as RaiP from the marine bacterium Stenotrophomonas maltophilia and an apoptosis-inducing protein (AIP) from Scomber japonicus, plays a pivotal role in the P2C pathway. nih.govresearchgate.netnih.gov This enzyme catalyzes the oxidative deamination of the α-amino group of L-lysine. nih.gov

Table 1: Characteristics of Lysine α-Oxidase (RaiP/AIP) from Scomber japonicus

| Property | Value | Reference |

|---|---|---|

| Molecular Mass | 133.9 kDa (homodimer) | nih.gov |

| Optimal Temperature | 70 °C | nih.gov |

| Optimal pH | 7.4 | nih.gov |

| Temperature Stability | Below 60 °C | nih.gov |

| pH Stability | 5.5 - 7.5 | nih.gov |

The recombinant expression of this enzyme in E. coli has been a key component in the development of one-pot fermentation systems for the synthesis of L-pipecolic acid from DL-lysine. nih.gov This biocatalytic system often involves the co-expression of RaiP with a P2C reductase and other enzymes to ensure efficient conversion. scispace.comnih.gov

Δ1-Piperideine-2-carboxylase Reductase (DpkA)

Δ1-Piperideine-2-carboxylate Reductase, encoded by the dpkA gene in organisms like Pseudomonas putida, is a key enzyme in the catabolism of D-lysine. ebi.ac.uk This enzyme was initially annotated as a putative malate/lactate dehydrogenase but was later identified for its specific role in reducing cyclic imines. ebi.ac.uk DpkA catalyzes the NADPH-dependent reduction of Δ1-piperideine-2-carboxylate (P2C) to yield L-pipecolic acid. ebi.ac.ukresearchgate.net While NADPH is the preferred cofactor, NADH can also serve as a hydrogen donor, though with significantly lower efficiency (less than 1% of the rate with NADPH). ebi.ac.uk The enzyme also demonstrates activity towards Δ1-pyrroline-2-carboxylate, reducing it to L-proline. ebi.ac.ukresearchgate.net

The catalytic activity of DpkA has been harnessed for biotechnological applications. In engineered E. coli, DpkA is a crucial component of artificial pathways designed to produce N-hydroxy-pipecolic acid (NHP), an important signaling molecule in plant defense. frontiersin.orgfrontiersin.org In these systems, DpkA works in concert with other enzymes, such as lysine α-oxidase, to convert L-lysine into L-pipecolic acid, which is then further modified. frontiersin.orgfrontiersin.org Studies have also explored engineering DpkA to alter its substrate specificity for the production of various N-alkylated amino acids. mdpi.com

| Feature | Description |

| Enzyme Name | Δ1-Piperideine-2-carboxylate Reductase (DpkA) |

| Gene | dpkA |

| Source Organism | Pseudomonas putida |

| Substrate(s) | Δ1-piperideine-2-carboxylate (P2C), Δ1-pyrroline-2-carboxylate |

| Product(s) | L-Pipecolic acid, L-Proline |

| Cofactor | NADPH (preferred), NADH |

| Function | D-lysine and D-proline catabolism ebi.ac.uk |

L-Lysine 6-Dehydrogenase (LysDH)

L-lysine 6-dehydrogenase (LysDH), also known as L-lysine-ε-dehydrogenase, catalyzes the oxidative deamination of the ε-amino group of L-lysine. nih.gov This reaction requires a cofactor, typically NAD+, and produces L-2-aminoadipate-6-semialdehyde. nih.gov This intermediate then spontaneously cyclizes to form Δ1-piperideine-6-carboxylate (P6C). nih.gov LysDH has been identified and characterized in various bacteria, including Agrobacterium tumefaciens, Silicibacter pomeroyi, and the thermophile Geobacillus stearothermophilus. nih.govnih.gov The enzyme from G. stearothermophilus is a homohexamer that shows high thermal stability and can use both NAD+ and NADP+ as coenzymes, although it is more active with NAD+. nih.gov LysDH is highly specific for its substrate, L-lysine. nih.gov In metabolic engineering, the lysDH gene has been co-expressed with the proC gene in Corynebacterium glutamicum to establish a synthetic pathway for L-pipecolic acid production from L-lysine. nih.gov

Pyrroline 5-Carboxylate Reductase (ProC)

Pyrroline-5-carboxylate Reductase (ProC) is an enzyme primarily known for catalyzing the final step in proline biosynthesis: the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate (P5C) to L-proline. researchgate.netebi.ac.uk However, research has revealed that ProC possesses a broader substrate specificity. It has been demonstrated, both in vitro and in vivo, that ProC can catalyze the reduction of Δ1-piperideine-6-carboxylate (P6C) to L-pipecolic acid. ebi.ac.ukjst.go.jpnih.gov This activity makes ProC a key enzyme in engineered pathways that convert L-lysine to L-pipecolic acid via the P6C intermediate generated by L-lysine 6-dehydrogenase (LysDH). nih.govnih.gov The expression of both the lat gene (encoding L-lysine 6-aminotransferase, which also produces P6C) and the proC gene in E. coli is essential for the biotransformation of L-lysine into L-pipecolic acid. jst.go.jpnih.gov Human PYCR1, a homolog of ProC, has also been shown to convert P6C into L-pipecolic acid. ebi.ac.uknih.gov

| Feature | Description |

| Enzyme Name | Pyrroline-5-carboxylate Reductase (ProC) |

| Gene | proC |

| Source Organism | Escherichia coli, Corynebacterium glutamicum, Humans (PYCR1) |

| Primary Substrate | Δ1-pyrroline-5-carboxylate (P5C) |

| Secondary Substrate | Δ1-piperideine-6-carboxylate (P6C) |

| Product(s) | L-Proline, L-Pipecolic acid |

| Cofactor | NAD(P)H |

| Function | Proline biosynthesis; L-pipecolic acid biosynthesis (from P6C) ebi.ac.ukjst.go.jpnih.gov |

Lysine Cyclodeaminase (LCD) and its Homologs (e.g., RapL, FkbL)

Lysine Cyclodeaminase (LCD) represents a direct route for pipecolic acid biosynthesis, converting L-lysine into L-pipecolic acid and ammonia (B1221849) in a single enzymatic step. nih.govresearchgate.netmdpi.com This unique reaction involves a cyclodeamination process that requires a tightly bound NAD+ cofactor. nih.govqmul.ac.uk The proposed mechanism involves an initial oxidation of the α-amino group of lysine by NAD+, followed by an internal cyclization via nucleophilic attack from the ε-amino group, and subsequent re-reduction of the cyclic imine intermediate, which regenerates the NAD+ cofactor. nih.govunibe.ch

Homologs of this enzyme, such as RapL and FkbL, are found in the gene clusters for the biosynthesis of important immunosuppressant macrolides like rapamycin (B549165) and FK506, respectively. nih.govmdpi.com In these pathways, the LCD-produced pipecolic acid is incorporated into the final natural product structure. nih.gov The enzyme RapL from Streptomyces hygroscopicus has been purified and characterized, confirming its ability to catalyze this conversion. nih.govresearchgate.net While L-lysine is the primary substrate, RapL can also accept L-ornithine, though with much lower efficiency. nih.gov The direct, cofactor-regenerating nature of LCD makes it a target for biocatalytic applications. unibe.ch

Aminotransferase ALD1 in Plant Biosynthesis

In plants such as Arabidopsis thaliana, the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) is a critical enzyme for the biosynthesis of pipecolic acid, a key signaling molecule in plant immunity, particularly for Systemic Acquired Resistance (SAR). oup.comoup.comgamtc.lt ALD1 is localized in the chloroplasts and is essential for the pathogen-induced accumulation of pipecolic acid. oup.comornl.gov The enzyme catalyzes the transamination of the α-amino group of L-lysine to an acceptor oxoacid. oup.com This reaction initiates a sequence that leads to the formation of the cyclic intermediate, Δ1-piperideine-2-carboxylic acid (P2C). nih.govnih.gov While recombinant ALD1 can transaminate other amino acids in vitro, its primary in vivo function appears to be the conversion of L-lysine as the initial step in the pipecolic acid pathway. oup.comnih.gov Mutant plants lacking a functional ALD1 gene (ald1) show significantly reduced levels of pipecolic acid and are compromised in their ability to mount an effective SAR response. gamtc.ltnih.gov

SARD4 Enzyme in Plant Pipecolic Acid Production

Following the action of ALD1, the enzyme SAR-DEFICIENT 4 (SARD4) completes the biosynthesis of pipecolic acid in plants. nih.govresearchgate.net SARD4 functions as a reductase that converts the ALD1-generated intermediate, Δ1-piperideine-2-carboxylic acid (P2C), into L-pipecolic acid. nih.govnih.gov The requirement for SARD4 is evident in sard4 mutant plants, which accumulate P2C and have greatly reduced levels of pipecolic acid, especially in distal leaves following pathogen infection. nih.gov This deficiency impairs the establishment of SAR. nih.govnih.gov The entire two-step pathway can be reconstituted in E. coli by co-expressing ALD1 and SARD4, where ALD1 produces P2C from lysine and SARD4 subsequently reduces it to pipecolic acid. nih.govnih.gov While SARD4 is the primary reductase for this reaction in systemic tissues, its loss does not completely abolish pipecolic acid production in locally infected tissues, suggesting other enzymes may contribute to this reduction to a lesser extent. oup.comnih.gov

| Plant Biosynthesis Pathway | |

| Enzyme | Function |

| ALD1 | Catalyzes the transamination of L-lysine to produce the intermediate Δ1-piperideine-2-carboxylic acid (P2C). oup.comnih.gov |

| SARD4 | Reduces P2C to form L-pipecolic acid. nih.govnih.gov |

Enzymatic Degradation and Metabolism of Pipecolic Acid

The catabolism of pipecolic acid also involves specific enzymatic pathways that vary between organisms. In humans, the degradation is initiated by the peroxisomal enzyme L-pipecolate oxidase (PIPOX). nih.govnih.govportlandpress.com This enzyme oxidizes L-pipecolic acid to L-α-aminoadipate δ-semialdehyde, which exists in equilibrium with Δ1-piperideine-6-carboxylate (P6C). nih.govfamiliasga.com The reaction catalyzed by PIPOX involves the concomitant production of hydrogen peroxide. nih.gov A deficiency in this enzyme activity is associated with peroxisome biogenesis disorders (PBDs), leading to the accumulation of L-pipecolic acid. nih.govnih.gov

In bacteria such as Pseudomonas putida, pipecolate degradation is catalyzed by an inducible, membrane-bound pipecolate oxidase. asm.org This enzyme, an FAD-flavoprotein, oxidizes pipecolate to Δ1-piperideine-6-carboxylate and is associated with the electron transport chain. asm.org

In plants like Acacia, the degradation of pipecolic acid has also been demonstrated. oup.comoup.com Studies using radiolabeled pipecolic acid showed its conversion into substances tentatively identified as Δ′-piperidine-2-carboxylic acid and ε-amino-α-hydroxycaproic acid, with lysine and α-aminoadipic acid appearing as later products. oup.comoup.com

L-Pipecolate Oxidase (EC 1.5.3.7) and its Products (e.g., L-alpha-aminoadipate delta-semialdehyde, 2,3,4,5-tetrahydropyridine-2-carboxylate)

L-pipecolate oxidase (L-PIPOX) is a flavoenzyme that plays a significant role in the degradation of L-pipecolic acid. wikipedia.orgresearchgate.net It catalyzes the oxidation of L-pipecolate using oxygen as an acceptor, yielding 2,3,4,5-tetrahydropyridine-2-carboxylate (P2C) and hydrogen peroxide. wikipedia.orggoogle.com The systematic name for this enzyme is L-pipecolate:oxygen 1,6-oxidoreductase. wikipedia.org This enzyme is involved in the lysine degradation pathway. wikipedia.orgwikipedia.org

The product of the L-pipecolate oxidase reaction, P2C, is in equilibrium with L-alpha-aminoadipate delta-semialdehyde (α-AASA). researchgate.netgoogle.com This spontaneous, non-enzymatic hydrolysis of P2C is a key step in linking pipecolic acid metabolism with the lysine degradation pathway. genome.jpenzyme-database.org Subsequently, L-alpha-aminoadipate delta-semialdehyde can be irreversibly oxidized to L-alpha-aminoadipic acid by the enzyme L-alpha-aminoadipate delta-semialdehyde dehydrogenase in the presence of NAD+. nih.govnih.gov This enzyme has been isolated and characterized from human liver and is found in the cytosol. nih.gov

In some organisms, an alternative enzyme, L-pipecolate dehydrogenase (EC 1.5.99.3), can also catalyze the oxidation of L-pipecolate to P2C, but it uses an acceptor other than oxygen. wikipedia.orgenzyme-database.orggenome.jp

Table 1: Key Molecules in L-Pipecolate Oxidase Pathway

| Molecule | Role |

| L-Pipecolic Acid | Substrate for L-pipecolate oxidase. |

| 2,3,4,5-tetrahydropyridine-2-carboxylate (P2C) | Product of L-pipecolate oxidation. wikipedia.org |

| L-alpha-aminoadipate delta-semialdehyde (α-AASA) | Formed from the spontaneous hydrolysis of P2C. genome.jpenzyme-database.org |

| L-alpha-aminoadipic acid | Product of α-AASA oxidation. nih.gov |

Flavin-Dependent Monooxygenase (FMO1) in N-Hydroxy-Pipecolic Acid Formation

Flavin-dependent monooxygenase 1 (FMO1) is a critical enzyme in plant immunity, responsible for the N-hydroxylation of L-pipecolic acid (Pip) to form N-hydroxy-pipecolic acid (NHP). nih.govpnas.orgresearchgate.net This conversion is a key step in the establishment of systemic acquired resistance (SAR), a broad-spectrum plant defense mechanism. nih.govpnas.org FMO1 acts downstream of Pip and is essential for the defense-amplifying effects of Pip. oup.comnih.gov

The formation of NHP is induced by pathogen attack, and NHP accumulates systemically in the plant. nih.govppjonline.org Exogenous application of NHP can induce a transcriptional reprogramming similar to SAR and can rescue the SAR-deficient phenotype of fmo1 mutants. nih.govpnas.org This indicates that NHP is a mobile signaling molecule that activates systemic immunity. pnas.org The enzymatic activity of FMO1 involves the oxidation of the nitrogen atom within the pipecolate ring structure, a characteristic reaction of flavin monooxygenases. nih.gov The biosynthesis of NHP from L-lysine involves a three-step pathway where FMO1 catalyzes the final step. researchgate.netnih.gov

Table 2: Components of N-Hydroxy-Pipecolic Acid Formation

| Component | Function |

| L-Pipecolic Acid (Pip) | Substrate for FMO1. nih.govresearchgate.net |

| Flavin-Dependent Monooxygenase 1 (FMO1) | Catalyzes the N-hydroxylation of Pip to NHP. nih.govpnas.org |

| N-Hydroxy-Pipecolic Acid (NHP) | A critical regulator of systemic acquired resistance in plants. nih.govresearchgate.net |

L-Pipecolic Acid trans-4-Hydroxylase

A novel family of enzymes, L-pipecolic acid trans-4-hydroxylases (Pip4H), has been identified in filamentous fungi, such as Fusarium oxysporum. asm.org These enzymes belong to the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily and catalyze the regio- and stereoselective hydroxylation of L-pipecolic acid to produce trans-4-hydroxy-L-pipecolic acid (trans-4-l-HyPip). asm.org

The enzyme from Fusarium oxysporum (FoPip4H) and a homologous enzyme from Aspergillus nidulans (AnPip4H) have been characterized. AnPip4H exhibits a broader substrate specificity, reacting with both L- and D-forms of various cyclic and aliphatic amino acids. asm.org These fungal L-pipecolic acid hydroxylases are considered valuable biocatalysts for the asymmetric hydroxylation of cyclic amino acids. asm.org While specific L-pipecolic acid hydroxylating enzymes had not been previously reported, some proline hydroxylases were found to have a side activity of hydroxylating L-pipecolic acid. asm.org

Table 3: L-Pipecolic Acid trans-4-Hydroxylase Details

| Enzyme | Source Organism | Product |

| FoPip4H | Fusarium oxysporum | trans-4-hydroxy-L-pipecolic acid asm.org |

| AnPip4H | Aspergillus nidulans | trans-4-hydroxy-L-pipecolic acid asm.org |

Genetic and Metabolic Engineering for Enhanced Production of Pipecolic Acid and Derivatives

The importance of pipecolic acid and its derivatives as chiral building blocks for pharmaceuticals has driven research into enhancing their production through genetic and metabolic engineering of microbial systems. researchgate.netnih.govresearchgate.net

Construction of Artificial Biosynthetic Pathways in Microbial Systems (e.g., Escherichia coli)

Escherichia coli has been successfully engineered to produce L-pipecolic acid and its hydroxylated derivatives by introducing and optimizing artificial biosynthetic pathways. researchgate.netnih.govnih.gov One strategy involves introducing the gene for lysine cyclodeaminase (LCD), such as pipA from Streptomyces pristinaespiralis, which converts L-lysine directly to L-pipecolic acid. researchgate.netnih.govbiorxiv.org To increase the precursor pool of L-lysine, genes involved in its biosynthesis, such as dapA, lysC, and lysA, have been overexpressed. researchgate.netnih.gov

Furthermore, artificial pathways have been constructed in E. coli to produce N-hydroxy-pipecolic acid (NHP) and trans-4-hydroxy-L-pipecolic acid. nih.govnih.gov For NHP production, a six-enzyme cascade was designed, including lysine α-oxidase, Δ1-piperideine-2-carboxylase reductase, glucose dehydrogenase, lysine permease, a flavin-dependent monooxygenase (FMO1), and catalase. nih.govfrontiersin.org This represents the first instance of microbial synthesis of NHP. nih.gov Similarly, a biosynthetic module for trans-4-HyPip was created in E. coli by overexpressing a set of enzymes including L-pipecolic acid trans-4-hydroxylase. nih.gov These engineered systems have achieved significant titers of the desired products in bioreactors. nih.govnih.gov

Table 4: Engineered E. coli Strains for Pipecolic Acid Derivative Production

| Product | Key Enzymes Introduced/Overexpressed | Production Titer |

| L-Pipecolic Acid | Lysine cyclodeaminase (LCD), dapA, lysC, lysA, pntAB researchgate.netnih.gov | 5.33 g/L nih.gov |

| N-Hydroxy-Pipecolic Acid (NHP) | Lysine α-oxidase, DpkA, GDH, LysP, FMO1, KatE nih.gov | 326.42 mg/L nih.gov |

| trans-4-hydroxy-L-pipecolic acid | Lysine α-oxidase, DpkA, GDH, LysP, Catalase, L-pipecolic acid trans-4-hydroxylase nih.gov | 14.86 g/L nih.gov |

Dynamic Regulation of Substrate Concentration and Gene Expression (e.g., L-Lysine Riboswitch, pipA gene copies)

To further enhance the production of L-pipecolic acid in engineered E. coli, dynamic regulation strategies have been employed to control substrate concentration and gene expression. nih.govacs.org An L-lysine riboswitch has been utilized to dynamically regulate the expression of genes related to lysine transport (lysP) and export (lysO). nih.govacs.org This approach led to a 1.8-fold increase in the L-pipecolic acid yield compared to the control strain. nih.govacs.org

Another effective strategy has been to increase the copy number of the key enzyme-encoding gene, pipA (lysine cyclodeaminase), on the E. coli genome. nih.govacs.org Using a technique called chemically inducible chromosomal evolution (CIChE), multiple copies of the pipA gene were integrated into the chromosome. nih.govacs.org The resulting strain, XQ-11-4, produced 61 ± 3.4 g/L of L-pipecolic acid in fermentation, demonstrating the effectiveness of this gene dosage optimization. nih.govacs.org This was the first report of using multiple genomic copies of pipA to improve L-pipecolic acid production in a high-lysine-producing strain. nih.govacs.org

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Piperidinecarboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-piperidinecarboxylic acid derivatives. researchgate.net It provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. researchgate.netipb.pt

1H NMR and 13C NMR for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment of 2-piperidinecarboxylic acid derivatives. The chemical shifts (δ), signal multiplicities, and coupling constants (J) in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the identification of the basic carbon-hydrogen framework. nih.govunl.edu

For instance, in derivatives of 2-piperidinecarboxylic acid, the proton at the C-2 position, being adjacent to both a nitrogen atom and a carboxylic acid group, typically resonates in a specific region of the ¹H NMR spectrum. The protons on the piperidine (B6355638) ring (at positions 3, 4, 5, and 6) exhibit characteristic chemical shifts and coupling patterns that are influenced by their spatial arrangement and the presence of substituents. google.comacs.org

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including quaternary carbons, which are not observable in ¹H NMR. The chemical shifts of the carbonyl carbon of the carboxylic acid and the carbons of the piperidine ring are diagnostic for confirming the structure. acs.orgrsc.org

Table 1: Illustrative ¹H and ¹³C NMR Data for a 2-Piperidinecarboxylic Acid Derivative

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 2 | 3.43 | q | 6.3 | 67.9 |

| 3 | 1.55-2.18 | m | - | 30.2 |

| 4 | 1.55-2.18 | m | - | 25.2 |

| 5 | 1.55-2.18 | m | - | 26.9 |

| 6 | 2.70-2.81 | m | - | 44.6 |

| C=O | - | - | - | 175.0 (approx.) |

Note: The data presented is illustrative and can vary significantly based on the specific derivative and solvent used. Data is partially derived from a patent for a derivative of (S)-2-piperidinecarboxylic acid. google.com

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, ADEQUATE) for Signal Assignment and Connectivity

While 1D NMR provides essential data, complex structures often lead to overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques are employed to overcome these challenges and establish unambiguous signal assignments and atomic connectivity. researchgate.netipb.ptnih.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds, allowing for the tracing of the spin systems within the piperidine ring. acs.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu It provides a clear map of one-bond ¹H-¹³C connections, which is invaluable for assigning the signals of the piperidine ring's CH and CH₂ groups. nih.govacs.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial for establishing long-range connectivity. It shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). sdsu.edu HMBC is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, such as connecting substituents to the piperidine ring. nih.govacs.org

ADEQUATE (Adequate Double Quantum Transfer Experiment) : While less common, the ADEQUATE experiment can provide direct carbon-carbon correlation, which can be the ultimate tool for tracing the carbon skeleton of a complex molecule.

Through the combined interpretation of these 2D NMR spectra, a complete and detailed picture of the molecular structure of 2-piperidinecarboxylic acid derivatives can be constructed. ipb.ptresearchgate.net

Resolution of Overlapping Signals in Complex Derivatives

In more complex derivatives of 2-piperidinecarboxylic acid, significant signal overlap in the ¹H NMR spectrum is common, particularly for the methylene (B1212753) protons of the piperidine ring. acs.org 2D NMR techniques, especially HSQC and HMBC, are instrumental in resolving this issue. By spreading the signals over a second dimension (the ¹³C chemical shift), even protons with very similar chemical shifts can be distinguished based on the chemical shift of the carbon they are attached to (in HSQC) or correlated with (in HMBC). acs.orgresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass, and by extension, the molecular formula and structure of a compound. bohrium.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with very high accuracy (typically to within a few parts per million). wiley-vch.deumb.edu This precision allows for the calculation of a unique elemental composition, which is a critical step in identifying an unknown compound or confirming the synthesis of a target molecule. umb.edu For 2-piperidinecarboxylic acid derivatives, HRMS can definitively confirm the molecular formula. wiley-vch.de

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting fragment ions are analyzed. nih.gov The fragmentation pattern is highly characteristic of the molecule's structure and can be used to confirm the identity of a compound or to elucidate the structure of an unknown. nih.govscielo.br

In the analysis of piperidine alkaloids, for example, common fragmentation pathways include the neutral loss of water (H₂O) or other small molecules from the piperidine ring and its substituents. nih.govscielo.br The specific fragmentation pattern provides valuable clues about the location and nature of functional groups on the piperidine ring. scielo.br For instance, the fragmentation of protonated piperidine alkaloids often shows a predominant loss of a water molecule from the C-3 position. scielo.br

Table 2: Common Fragmentation Pathways in MS/MS of Piperidine Derivatives

| Precursor Ion (m/z) | Major Fragment Ion(s) (m/z) | Neutral Loss | Structural Implication |

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Presence of a hydroxyl group |

| [M+H]⁺ | [M+H - CH₃CO₂H]⁺ | Acetic Acid | Presence of an acetyl group |

Note: This table provides a simplified overview of common fragmentation patterns observed in the ESI-MS/MS of piperidine alkaloids. nih.govscielo.br

By combining the information from HRMS and MS/MS, chemists can confidently determine the structure of 2-piperidinecarboxylic acid derivatives. bohrium.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 2-piperidinecarboxylic acid and its derivatives, chemical derivatization is necessary to increase their volatility for GC-MS analysis. researchgate.net This process involves converting polar functional groups, such as carboxylic acids and amines, into less polar and more volatile derivatives.

Derivatization and Analysis:

Common derivatization methods include trimethylsilylation, which converts active hydrogens on the carboxyl and amino groups into trimethylsilyl (B98337) (TMS) ethers and esters. researchgate.net These TMS derivatives are sufficiently volatile for separation on a GC column and subsequent detection by a mass spectrometer.

Trace Analysis:

GC-MS is particularly valuable for trace analysis, allowing for the detection and quantification of minute amounts of these compounds in complex matrices. In metabolomics studies, for instance, GC-MS can be used to identify and quantify endogenous levels of 2-piperidinecarboxylic acid in biological samples. spectralworks.comresearchgate.net The high sensitivity of the mass spectrometer, often operating in selected ion monitoring (SIM) mode, enables the detection of low-concentration analytes.

A typical GC-MS workflow for the analysis of 2-piperidinecarboxylic acid derivatives involves:

Sample Preparation: Extraction of the analyte from the matrix.

Derivatization: Conversion to a volatile form, for example, using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC Separation: Separation of the derivatized analytes on a capillary column based on their boiling points and interactions with the stationary phase.

MS Detection: Ionization of the separated compounds and detection of the resulting ions to provide a mass spectrum, which serves as a chemical fingerprint.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Non-Volatile and Polar Analytes

For non-volatile and polar analytes like 6-oxo-2-piperidinecarboxylic acid, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the analytical technique of choice. austinpublishinggroup.comresearchgate.netscielo.br It allows for the separation, detection, and quantification of these compounds in their native form, without the need for derivatization.

Methodology:

LC-MS/MS combines the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry. nih.govresearchgate.net A typical LC-MS/MS method for piperidinecarboxylic acid derivatives involves a reversed-phase HPLC column for separation, followed by electrospray ionization (ESI) to generate ions for MS analysis. researchgate.netscielo.brnih.gov The use of tandem mass spectrometry (MS/MS) enhances specificity by monitoring characteristic fragmentation patterns of the target analytes. researchgate.netscielo.br

Research Findings:

LC-MS/MS has been extensively used for the analysis of piperidine alkaloids in various plant extracts. austinpublishinggroup.comresearchgate.netnih.gov These methods are capable of identifying and quantifying a wide range of these compounds, even at low concentrations. For instance, studies on Lobelia inflata have successfully employed LC-MS/MS to characterize its piperidine alkaloid profile. austinpublishinggroup.comresearchgate.netnih.gov In metabolomics, LC-MS-based approaches have been instrumental in identifying and quantifying metabolites, including 2-piperidinecarboxylic acid, in biological systems. mdpi.com

Table 1: LC-MS/MS Parameters for Piperidine Alkaloid Analysis

| Parameter | Typical Conditions |

| Chromatography | |

| Column | Reversed-phase C18 or C8 austinpublishinggroup.comresearchgate.net |

| Mobile Phase | Acetonitrile/water with formic acid or ammonium (B1175870) formate (B1220265) austinpublishinggroup.comresearchgate.net |

| Flow Rate | 0.2 - 0.5 mL/min austinpublishinggroup.com |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (+ESI) austinpublishinggroup.comresearchgate.net |

| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) researchgate.net |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification, Full Scan for profiling nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) Spectroscopy:

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 6-oxo-2-piperidinecarboxylic acid would exhibit characteristic absorption bands corresponding to its functional groups.

C=O Stretch (Amide): A strong absorption band is expected in the region of 1630-1680 cm⁻¹ for the cyclic amide (lactam) carbonyl group.

C=O Stretch (Carboxylic Acid): Another strong absorption band for the carboxylic acid carbonyl group would appear around 1700-1760 cm⁻¹. researchgate.net

O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydroxyl group of the carboxylic acid.

N-H Stretch (Amide): A band in the region of 3200-3400 cm⁻¹ would indicate the N-H stretching vibration of the amide group.

Theoretical and experimental FT-IR studies on related piperidine carboxylic acid derivatives have been used to assign vibrational frequencies and confirm molecular structures. bohrium.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For 6-oxo-2-piperidinecarboxylic acid, the primary chromophores are the carbonyl groups of the amide and the carboxylic acid.

n → π Transitions:* The lone pair of electrons on the oxygen and nitrogen atoms can be excited to an anti-bonding π* orbital. These transitions are typically weak and occur at longer wavelengths. youtube.com

π → π Transitions:* The electrons in the π bonds of the carbonyl groups can be excited to anti-bonding π* orbitals. These transitions are generally more intense and occur at shorter wavelengths. youtube.comlibretexts.org

The solvent can influence the position of these absorption bands. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the UV-Vis spectra of these molecules. researchgate.net

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

For 2-piperidinecarboxylic acid derivatives, X-ray crystallography can:

Confirm the absolute configuration of chiral centers.

Determine the conformation of the piperidine ring (e.g., chair, boat, or twist-boat). iucr.org

Elucidate the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. researchgate.net

Studies on related piperidine derivatives have utilized X-ray crystallography to establish their molecular structures and packing in the solid state. iucr.orgresearchgate.netresearchgate.net For example, the crystal structure of (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid revealed a chair conformation for the piperidine ring and a one-dimensional chain structure formed through intermolecular hydrogen bonds. asianpubs.org

Table 2: Crystallographic Data for a Representative Piperidine Derivative

| Parameter | Example: (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid asianpubs.org |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.1384 |

| b (Å) | 10.5953 |

| c (Å) | 14.1104 |

| α, β, γ (°) | 90 |

Integrated Analytical Workflows for Comprehensive Characterization

A comprehensive characterization of 2-piperidinecarboxylic acid derivatives often requires an integrated analytical workflow that combines multiple chromatographic and spectrometric techniques. researchgate.netmdpi.com This approach leverages the strengths of each method to provide a more complete picture of the analyte's structure and properties.

Hyphenated Techniques:

The coupling of a separation technique with a spectroscopic detector, known as a hyphenated technique, is particularly powerful.

LC-MS/MS: As discussed previously, this is a cornerstone for the analysis of non-volatile and polar compounds. austinpublishinggroup.comresearchgate.netscielo.br

GC-MS: Ideal for the analysis of volatile derivatives and for identifying unknown volatile impurities. researchgate.net

LC-NMR: While less common, the coupling of liquid chromatography with nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information on separated components directly.

Metabolomics as an Example:

In the field of metabolomics, integrated workflows are standard practice. researchgate.netmdpi.com A typical metabolomics study might involve:

An initial screening of a biological extract using untargeted LC-MS/MS or GC-MS to identify a broad range of metabolites. mdpi.com

Statistical analysis to identify metabolites that are significantly altered under different conditions.

Targeted MS/MS experiments or purification and subsequent NMR analysis to confirm the identity of key metabolites like 2-piperidinecarboxylic acid.

This integrated approach ensures a high degree of confidence in the identification and quantification of compounds and allows for a deeper understanding of their biological roles.

Computational Chemistry and Theoretical Investigations of 2 Piperidinecarboxylic Acid Systems

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of many-body systems. irjweb.com It has proven to be a valuable tool for predicting various molecular properties of piperidine-based compounds with a good degree of precision. nanobioletters.com DFT calculations are instrumental in understanding the ground-state structure, reactivity, and spectroscopic signatures of these molecules. nanobioletters.comchesci.com

A fundamental step in computational analysis is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. acs.org For piperidine-containing molecules, DFT methods, such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed to obtain optimized molecular structures. nanobioletters.combohrium.comresearchgate.netresearchgate.net

Conformational analysis of the 2-piperidinecarboxylic acid system reveals that the piperidine (B6355638) ring predominantly adopts a stable chair conformation. nanobioletters.comresearchgate.netresearchgate.net This is the lowest energy conformation, minimizing steric and torsional strain. The orientation of the carboxylic acid group (axial vs. equatorial) is a key aspect of this analysis. For related structures like 4-piperidinecarboxylic acid hydrochloride, studies have shown that the conformer with the carboxylic acid group in the equatorial position is more stable. researchgate.net Theoretical calculations allow for the examination of multiple possible conformers and the determination of their relative stabilities. dntb.gov.ua The optimized geometrical parameters, such as bond lengths and angles, calculated via DFT, often show good agreement with experimental data obtained from X-ray diffraction. acs.orgresearchgate.net

The electronic properties of a molecule are crucial for understanding its reactivity and stability. bohrium.com Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them.

The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are key descriptors of chemical reactivity. irjweb.com A smaller energy gap indicates that a molecule is more easily excitable and thus more chemically reactive. irjweb.com Conversely, a larger energy gap suggests higher kinetic stability. nih.gov DFT calculations are frequently used to compute these values for piperidine derivatives, providing insight into their stability and potential biological activity. bohrium.comsci-hub.se For instance, in a study of 1-acetyl-4-piperidinecarboxylic acid, the HOMO-LUMO gap was analyzed in both gaseous and solvent phases to understand its reactivity. researchgate.net

Table 1: Conceptual Electronic Structure Parameters from DFT

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.gov |

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Negative regions (typically red) are rich in electrons and are susceptible to electrophilic attack, while positive regions (typically blue) are electron-poor and are likely sites for nucleophilic attack. rsc.org MESP analysis has been used to identify reactive sites in various piperidine derivatives. researchgate.netresearchgate.net

To provide a more quantitative measure of reactivity at specific atomic sites, local reactivity descriptors derived from DFT, such as Fukui functions, are employed. chesci.com Fukui functions help to pinpoint which atoms in a molecule are more likely to act as electrophilic or nucleophilic centers, thus offering a deeper understanding of the reaction mechanism. irjweb.comresearchgate.net These parameters, along with global reactivity descriptors like electronegativity, hardness, and softness, are calculated to build a comprehensive picture of the molecule's chemical behavior. irjweb.comchesci.com

DFT calculations can accurately predict various thermodynamic properties, such as enthalpy of formation, Gibbs free energy of formation, and heat capacity. chemeo.comsemanticscholar.org These calculations can be performed in the gas phase and in solution, providing insights into the stability and equilibrium of different conformers under various conditions. dntb.gov.ua

Furthermore, DFT is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for structural validation. Vibrational frequencies from FT-IR and FT-Raman spectra can be computed, and the calculated wavenumbers often show good agreement with experimental results after applying a suitable scaling factor. bohrium.comresearchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, aiding in the interpretation of experimental NMR spectra. dntb.gov.uasemanticscholar.org Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), helping to understand electronic transitions within the molecule. researchgate.netsciencepublishinggroup.com

Table 2: Predicted Spectroscopic Data from DFT (Conceptual)

| Spectroscopic Method | Predicted Parameter | Computational Method |

| FT-IR / FT-Raman | Vibrational Frequencies (cm⁻¹) | B3LYP / 6-311++G(d,p) |

| NMR | Chemical Shifts (ppm) | GIAO |

| UV-Vis | Maximum Absorption Wavelength (λmax) | TD-DFT |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While DFT is excellent for studying static, ground-state properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. acs.org MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and intermolecular interactions in different environments, such as in aqueous solution. For 2-piperidinecarboxylic acid systems, MD can be used to sample a wide range of conformations, assessing their relative stability and the energy barriers between them. It is also a key method for studying how the molecule interacts with solvent molecules, which is crucial for understanding its behavior in a biological context. acs.org

Chiroptical Property Predictions (e.g., Optical Rotation Dispersion, Circular Dichroism)

2-Piperidinecarboxylic acid is a chiral molecule, existing as (R) and (S) enantiomers. Chiroptical spectroscopy, which includes techniques like Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), measures the differential interaction of chiral molecules with circularly polarized light. cas.czlibretexts.org

Computational methods, particularly TD-DFT, have become increasingly reliable for predicting the chiroptical properties of chiral molecules. nih.gov By calculating the theoretical ORD and ECD spectra for a specific enantiomer (e.g., the (R)-isomer), and comparing the predicted spectrum's shape and sign with the experimentally measured one, the absolute configuration of the molecule can be determined with high confidence. nih.gov This combined experimental and theoretical approach is a powerful tool for the stereochemical elucidation of chiral compounds like 2-piperidinecarboxylic acid and its derivatives. nih.gov

Intermolecular Interaction Analysis

The study of intermolecular interactions, such as hydrogen bonding and Hirshfeld surface analysis, provides crucial insights into the crystal packing, stability, and physicochemical properties of 2-piperidinecarboxylic acid and its derivatives. These non-covalent interactions play a significant role in the formation of supramolecular structures.

Hydrogen Bonding:

Hydrogen bonds are fundamental to the structural chemistry of piperidinecarboxylic acid systems. In the crystal structure of 4-carboxypiperidinium chloride, the chloride anion is linked to the carboxyl group through an O-H···Cl⁻ hydrogen bond. Additionally, the chloride anion participates in two N⁺-H···Cl⁻ hydrogen bonds, contributing to the stability of the crystal lattice. researchgate.net The formation of piperidinium-1-piperidinecarboxylate from piperidine and carbon dioxide also involves hydrogen bonding and electrostatic attractions that stabilize the molecular complex. academicjournals.org

Temperature-controlled studies on 4-piperidinecarboxylic acid have revealed that changes in phase are accompanied by modifications in hydrogen-bonding patterns. iucr.org For instance, the transition from the monohydrated form to the anhydrous form involves a significant rotation of the carboxylate group, which alters the hydrogen bond network. iucr.org In various co-crystals involving piperidine derivatives, hydrogen bonds like N-H···O and O-H···O are instrumental in forming extended supramolecular architectures. eurjchem.com

Hirshfeld Surface Analysis: